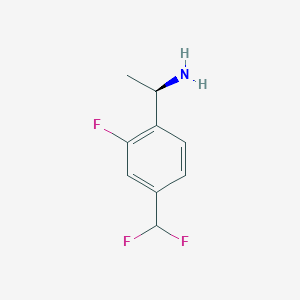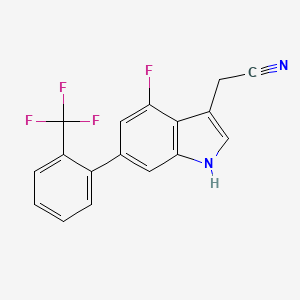
4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile is a fluorinated indole derivative. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in various fields such as medicine, food additives, and other industries . The trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, which are desirable properties in pharmaceuticals and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of indoles using reagents such as trifluoromethyl hypofluorite (CF3OF) or Selectfluor . The reaction typically occurs under low temperatures (e.g., -78°C) and involves the use of solvents like CF3Cl or acetonitrile .
Industrial Production Methods
Industrial production methods for fluorinated indoles often involve metal-free oxidative trifluoromethylation using reagents like CF3SO2Na . This method is environmentally friendly and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) in the presence of catalysts.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: H2O2, FeSO4, DMSO
Reduction: NaBH4, LiAlH4
Substitution: CF3OF, Selectfluor, CF3SO2Na
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of fluoroindolines, while substitution reactions can introduce various functional groups into the indole structure .
Scientific Research Applications
4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroindole: Another fluorinated indole derivative with similar properties but different substitution patterns.
2-Trifluoromethylindole: Contains a trifluoromethyl group at a different position on the indole ring.
Fluorinated Quinolines: Share some structural similarities and applications but belong to a different class of compounds.
Uniqueness
4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile is unique due to its specific substitution pattern, which combines both fluorine and trifluoromethyl groups on the indole nucleus. This combination enhances its bioactivity, stability, and lipophilicity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H10F4N2 |
|---|---|
Molecular Weight |
318.27 g/mol |
IUPAC Name |
2-[4-fluoro-6-[2-(trifluoromethyl)phenyl]-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H10F4N2/c18-14-7-11(8-15-16(14)10(5-6-22)9-23-15)12-3-1-2-4-13(12)17(19,20)21/h1-4,7-9,23H,5H2 |
InChI Key |
MLYXCRWHMUJHGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C(=C2)F)C(=CN3)CC#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



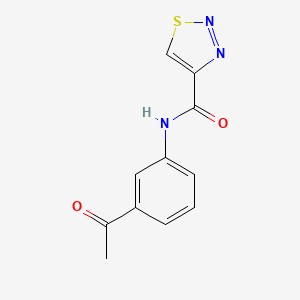
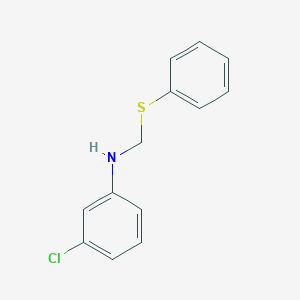
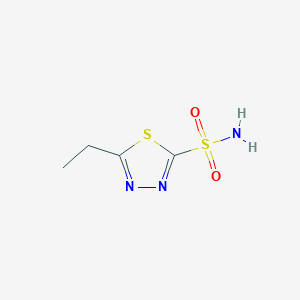
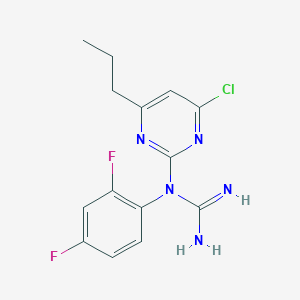
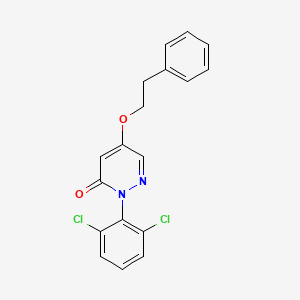
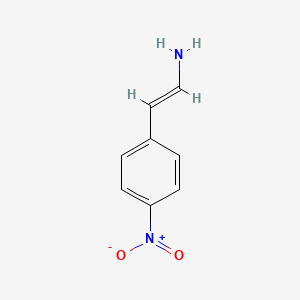

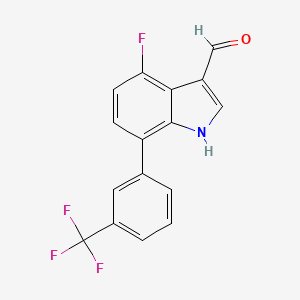
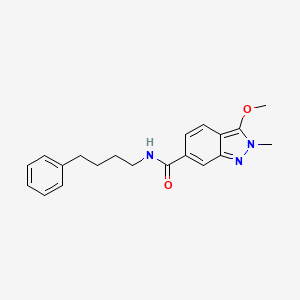
![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B13109754.png)
